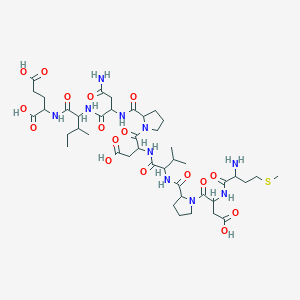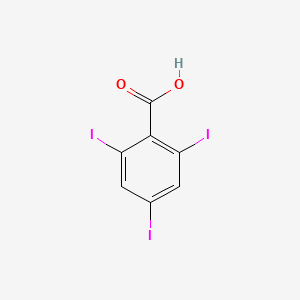![molecular formula C95H64N8O4Zn2 B3028478 Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) CAS No. 210769-64-5](/img/structure/B3028478.png)
Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II)
Übersicht
Beschreibung
Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) is a complex organometallic compound known for its unique structural and chemical properties. This compound is primarily used as a reagent in the exciton chirality method, which is a technique employed to determine the absolute configuration of stereogenic centers in molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) involves multiple steps, starting with the preparation of the porphyrin core. The porphyrin core is synthesized through the condensation of pyrrole and benzaldehyde derivatives under acidic conditions. The resulting porphyrin is then metallated with zinc acetate to form the zinc porphyrin complex. Finally, the zinc porphyrin complex is esterified with pentamethylene bis(benzoic acid) to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. The compound is typically produced in inert atmospheres to prevent oxidation and degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and porphyrin derivatives.
Reduction: Reduction reactions can lead to the formation of reduced zinc porphyrin complexes.
Substitution: The benzoate groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions include various zinc porphyrin complexes, substituted benzoate derivatives, and oxidized porphyrin species .
Wissenschaftliche Forschungsanwendungen
Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) has several scientific research applications:
Chemistry: Used as a reagent in the exciton chirality method for determining the absolute configuration of stereogenic centers.
Biology: Employed in studies involving metalloporphyrins and their interactions with biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) involves its ability to interact with light and generate reactive oxygen species. The zinc porphyrin core absorbs light, leading to the excitation of electrons and the formation of singlet oxygen. This reactive oxygen species can then interact with various molecular targets, leading to oxidative damage or signaling events .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylporphyrin Zinc Complex: Similar in structure but lacks the pentamethylene bis(benzoate) groups.
Zinc Phthalocyanine: Another zinc-based porphyrin complex with different substituents.
Zinc Protoporphyrin: A naturally occurring zinc porphyrin with a different core structure.
Uniqueness
Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) is unique due to its specific structural arrangement, which enhances its stability and reactivity. The presence of the pentamethylene bis(benzoate) groups provides additional sites for chemical modification and interaction, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
dizinc;5-[4-(10,15,20-triphenylporphyrin-22,24-diid-5-yl)benzoyl]oxypentyl 4-(10,15,20-triphenylporphyrin-22,24-diid-5-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H66N8O4.2Zn/c104-94(68-38-34-66(35-39-68)92-82-54-50-78(100-82)88(62-26-12-3-13-27-62)74-46-42-70(96-74)86(60-22-8-1-9-23-60)71-43-47-75(97-71)89(63-28-14-4-15-29-63)79-51-55-83(92)101-79)106-58-20-7-21-59-107-95(105)69-40-36-67(37-41-69)93-84-56-52-80(102-84)90(64-30-16-5-17-31-64)76-48-44-72(98-76)87(61-24-10-2-11-25-61)73-45-49-77(99-73)91(65-32-18-6-19-33-65)81-53-57-85(93)103-81;;/h1-6,8-19,22-57H,7,20-21,58-59H2,(H2-2,96,97,98,99,100,101,102,103,104,105);;/q-2;2*+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWTUFLOLJEGJZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C(=O)OCCCCCOC(=O)C9=CC=C(C=C9)C1=C2C=CC(=N2)C(=C2C=CC(=C(C5=NC(=C(C6=CC=C1[N-]6)C1=CC=CC=C1)C=C5)C1=CC=CC=C1)[N-]2)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)[N-]3.[Zn+2].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H64N8O4Zn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1512.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3028403.png)








![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B3028415.png)
![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)
![pyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B3028418.png)
